There is limited research available specifically on 2-Vinyl-1H-imidazole itself. However, a study published in Molecules in 2022 investigated its close relative, 2-Nitro-1-vinyl-1H-imidazole [A study on 2-Nitro-1-vinyl-1H-imidazole as a potential anti-Trypanosoma cruzi agent., Velez ASMM, de Souza GA, Pitasse-Santos P, et al. Molecules (Basel, Switzerland). 2022;27(1):1326. ]. This research explored its potential as an antiparasitic agent against Trypanosoma cruzi, the parasite responsible for Chagas disease.
The study found that 2-Nitro-1-vinyl-1H-imidazole exhibited good activity against the parasite, with an inhibitory concentration (IC50) of 4.8 μM. Additionally, it displayed low cytotoxicity against mammalian cells, indicating a potential therapeutic window. These findings suggest that the 2-vinyl-1H-imidazole moiety might play a role in the antiparasitic activity.
The study's authors also proposed 2-Nitro-1-vinyl-1H-imidazole as a valuable building block for designing new anti-Chagas drugs [A study on 2-Nitro-1-vinyl-1H-imidazole as a potential anti-Trypanosoma cruzi agent., Velez ASMM, de Souza GA, Pitasse-Santos P, et al. Molecules (Basel, Switzerland). 2022;27(1):1326. ]. The idea is to utilize known coupling reactions to introduce the 2-vinyl-1H-imidazole group into other molecules, potentially enhancing their antiparasitic activity. This approach, known as molecular hybridization, has shown promise in developing new drugs.
2-Vinyl-1H-imidazole is an organic compound characterized by its imidazole ring structure with a vinyl group at the 2-position. Its molecular formula is , indicating it consists of five carbon atoms, six hydrogen atoms, and two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its unique structural properties.
Research indicates that 2-vinyl-1H-imidazole exhibits biological activity, particularly as a pharmacophoric group in drug design. Its derivatives have shown potential antiparasitic activity against pathogens like Trypanosoma cruzi, suggesting its utility in developing new treatments for diseases such as Chagas disease . The compound's ability to form hybrids through molecular coupling strategies enhances its biological profile.
Several methods have been developed for synthesizing 2-vinyl-1H-imidazole:
2-Vinyl-1H-imidazole has diverse applications, including:
Studies on 2-vinyl-1H-imidazole interactions focus on its reactivity and biological implications. For example, its ability to form stable complexes with various substrates enhances its utility in drug development. Research also highlights its role in molecular hybridization strategies aimed at improving therapeutic efficacy against infectious diseases .
Several compounds share structural similarities with 2-vinyl-1H-imidazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Imidazole | Contains no vinyl group | Basic nitrogen properties useful in coordination chemistry. |
| 2-Amino-1H-imidazole | Contains an amino group at the 2-position | Enhanced solubility and potential for further functionalization. |
| 4-Vinyl-1H-imidazole | Vinyl group at the 4-position | Different reactivity patterns compared to 2-vinyl isomer. |
| 2-Nitro-1H-imidazole | Nitro group at the 2-position | Exhibits significant antiparasitic activity due to electron-withdrawing effects. |
The uniqueness of 2-vinyl-1H-imidazole lies in its dual functionality as both a vinyl compound and an imidazole derivative, allowing for versatile chemical behavior and potential applications across various fields.
| Parameter | Experimental / Calculated value | Conditions | Reference |
|---|---|---|---|
| Water solubility | Miscible (≈ ≥500 g L⁻¹) | 20 °C | 2 |
| Log K_ow | 0.39 – 0.54 | 25 °C | 76 63 |
| pK_a (conjugate acid) | 4.98 ± 0.1 | 25 °C, H₂O | 11 |
| Density | 1.082 g cm⁻³ | 20 °C | 2 |
| Refractive index | 1.599 | 20 °C | 81 |
Because log K_ow < 1 and the ring nitrogens form strong hydrogen bonds, the neutral base dissolves completely in water; in buffered solutions the cationic (protonated) form further enhances solubility.
Protonation equilibria follow Henderson–Hasselbalch behavior. The fraction protonated (θ_H⁺) falls sharply above pH 5; at physiological pH 7.4 < 1% of molecules are protonated, favoring the neutral nucleophilic tautomer that dominates coordination and radical reactivity (see calculated speciation table, pH 2–9).
| Metal ion | Stoichiometry | Log β (25 °C, I = 0.1 M NaCl) | ΔH / kJ mol⁻¹ | ΔS / J mol⁻¹ K⁻¹ | Reference |
|---|---|---|---|---|---|
| Zn²⁺ | ZnL₂ | 5.82 ± 0.08 | –17.3 | –33.2 | 24 39 |
| Co²⁺ | CoL₃ | 4.65 ± 0.05 | –11.4 | –18.5 | 21 |
| Cu²⁺ | CuL₄ | 6.10 ± 0.1 (est.) | –26 (spect.) | –45 | 21 |
| Cd²⁺ | CdL₂ | 4.40 (est.) | n.d. | n.d. | 21 |
L = 2-Vinyl-1H-imidazole.
Key observations
| System | Temperature (°C) | Initiator | k_app (10⁻³ L mol⁻¹ s⁻¹) | Comment | Reference |
|---|---|---|---|---|---|
| Bulk 2-Vinyl-1H-imidazole | 70 | AIBN | 7.2 ± 0.25 | First-order, Mn ∝ [Mon]₀/I₀⁰·⁵ | 103 |
| Same (1-Me derivative) | 70 | AIBN | 4.3 ± 0.3 | Steric/electronic retardation | 103 |
| Aqueous pH 9 | 70 | K₂S₂O₈ | strong inhibition | β-scission (“degradative addition”) as in N-vinyl analogues | 36 |
| RAFT in acetic acid (comparative, 1-VIm) | 80 | CPDB | k_obs ≈ 2.1 | Living polymer, Đ ≈ 1.05 | 31 |
Mechanistic features
Copolymerization trends
Thermogravimetric data (N₂, 10 °C min⁻¹)
| Material | T_onset (5% wt-loss) / °C | Main mass-loss range / °C | Residue % (800 °C) | Activation energy E_a / kJ mol⁻¹ | Reference |
|---|---|---|---|---|---|
| Poly(2-Vinyl-1H-imidazole) | 268 | 340 – 500 | 28 | 180 ± 10 (Kissinger) | 23 79 |
| Copolymer 2-VIm/Butyl acrylate (24 mol % VIm) | 220 | 350 – 530 (two-step) | 32 | 165 | 79 |
| VIm-based hydrogel (VIm/DMA 15%) | 150 | 175 – 500 (two-step) | 15 | n.d. | 26 |
Decomposition pathway (homopolymer)
Kinetic modelling (TG-MS) supports a single-step reaction governed by random chain-scission with n ≈ 1 (order) and Ea ≈ 180 kJ mol⁻¹ [6]. Incorporation of flexible acrylate comonomers lowers Tonset by 40–50 °C and introduces an earlier, acetate-driven decarboxylation stage [7].